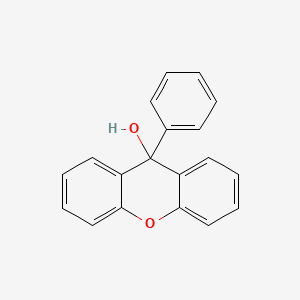

9-Phenylxanthen-9-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-phenylxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUPKFPOSRRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208279 | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-38-3 | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 596-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenylxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-phenylxanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENYLXANTHEN-9-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYU7R74XJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 9 Phenylxanthen 9 Ol

Established Synthetic Pathways for 9-Phenylxanthen-9-ol

Grignard Reagent-Based Synthesis from Xanthone (B1684191)

The primary and most well-established method for synthesizing this compound is through the Grignard reaction. masterorganicchemistry.com This classic organometallic reaction involves the nucleophilic addition of a phenylmagnesium halide (a Grignard reagent) to the carbonyl carbon of xanthone.

The general procedure begins with the reaction of xanthone with phenylmagnesium bromide in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF). The phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the xanthone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid, such as ammonium (B1175870) chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final product, this compound. youtube.com A typical reaction achieves a yield of around 78%.

Table 1: Grignard Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

|---|

This method is highly efficient and provides good yields of the desired tertiary alcohol. The versatility of the Grignard reaction also allows for the synthesis of various substituted analogs by using appropriately substituted phenylmagnesium halides or xanthones.

Friedel-Crafts Reactions for Analog Synthesis

Friedel-Crafts reactions provide a powerful tool for the synthesis of analogs of this compound, particularly for introducing aryl groups and constructing the xanthene backbone. beilstein-journals.org While not a direct synthesis of this compound itself, this methodology is crucial for creating substituted precursors.

One approach involves the Friedel-Crafts acylation, where an aromatic compound is acylated with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). For instance, substituted diaryl ethers can be synthesized and subsequently cyclized to form the xanthone core. This xanthone can then be reacted with a Grignard reagent as described above.

More advanced, one-pot syntheses of substituted xanthene derivatives have been developed using Friedel-Crafts-type reactions. For example, a convenient single-step synthesis of several 2,7-dimethyl-9-phenylxanthen-9-ol (DMPx-OH) analogs has been achieved through a Friedel–Crafts reaction. researchgate.netresearchgate.net Additionally, transition-metal-free intramolecular Friedel–Crafts reactions have been developed to synthesize novel substituted 9-methyl-9-arylxanthenes with good yields under mild conditions. d-nb.info These methods often involve the activation of alkenes or other functional groups to facilitate the cyclization and formation of the xanthene ring system. d-nb.info

Tandem Etherification-Acylation Approaches

More sophisticated synthetic strategies for constructing the xanthene skeleton involve tandem or domino reactions that combine multiple bond-forming events in a single operational step. These approaches offer increased efficiency and atom economy. While specific tandem etherification-acylation methodologies leading directly to this compound are less commonly reported, the principles are applied in the synthesis of the core xanthone structure.

For example, a palladium-catalyzed double C-H functionalization and carbonylation of diaryl ethers can directly produce xanthones in moderate to good yields. researchgate.net This process effectively combines etherification and acylation concepts in a catalytic cycle. Similarly, rhodium-catalyzed cycloaddition and sequential oxidation have been used to synthesize a series of xanthone derivatives with excellent yields, accommodating both electron-withdrawing and electron-donating substituents. researchgate.net These advanced methods provide access to a wide range of substituted xanthones, which are immediate precursors to the corresponding this compound derivatives via Grignard addition.

Synthesis of Substituted this compound Derivatives

Regioselective Functionalization Strategies

The synthesis of specific substituted derivatives of this compound often requires regioselective functionalization of the xanthene core. This can be achieved either by starting with pre-functionalized precursors or by direct modification of the this compound scaffold.

One strategy involves the regioselective chlorination of this compound using N-chlorosuccinimide (NCS) in the presence of an acid catalyst, which can yield halogenated derivatives. The position of substitution is influenced by the reaction conditions and the existing substituents on the aromatic rings. For instance, the synthesis of 3-chloro-9-phenyl-9H-xanthen-9-ol has been achieved through regioselective chlorination, although mixtures of isomers can be formed.

The this compound scaffold can also serve as a selective donor of the exocyclic aryl group in certain metal-catalyzed reactions, demonstrating the reactivity of this position. sci-hub.se Furthermore, the selective protection of hydroxyl groups in nucleosides has been achieved using 9-phenylxanthen-9-yl (pixyl) groups, highlighting the ability to selectively react at the 9-position. zenodo.orgresearchgate.net

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of this compound can be tuned by incorporating electron-donating or electron-withdrawing groups on either the xanthene skeleton or the 9-phenyl ring. google.com This is typically achieved by using substituted starting materials in the synthetic pathways described above.

For example, substituted 9-phenylxanthen-9-ols can be prepared by reacting xanthone with appropriately substituted phenylmagnesium halides. rsc.org This allows for the introduction of groups like methoxy (B1213986) (electron-donating) or trifluoromethyl (electron-withdrawing) onto the 9-phenyl ring. rsc.org The presence of these groups can influence the reactivity and properties of the final molecule.

Similarly, the synthesis of substituted xanthones, which are precursors to this compound derivatives, can be accomplished with a variety of substituents. Methods like rhodium-catalyzed cycloadditions have been shown to be effective for creating xanthones with both electron-donating and electron-withdrawing groups. researchgate.net The success and yield of these reactions can be dependent on the nature of the substituent. For instance, in some cyclization reactions, electron-donating groups on the aryl ring lead to higher yields compared to electron-withdrawing groups. academie-sciences.fr In other reactions, the presence of electron-withdrawing groups can increase the yield of the final product. nih.gov

Table 2: Examples of Substituted this compound Derivatives

| Substituent | Position | Type of Group | Synthetic Precursor |

|---|---|---|---|

| Methoxy | 4-position of phenyl ring | Electron-Donating | 4-Methoxyphenylmagnesium bromide rsc.org |

| Methyl | 4-position of phenyl ring | Electron-Donating | 4-Methylphenylmagnesium bromide rsc.org |

| Trifluoromethyl | 3-position of phenyl ring | Electron-Withdrawing | 3-(Trifluoromethyl)phenylmagnesium bromide rsc.org |

| Bromo | 2,7-positions of xanthene | Electron-Withdrawing | 2,7-Dibromoxanthen-9-one rsc.org |

Synthesis of 2,7-Dimethyl-9-phenylxanthen-9-ol Analogs

A practical, single-step synthesis for producing analogs of 2,7-Dimethyl-9-phenylxanthen-9-ol (DMPx-OH) has been developed utilizing a Friedel–Crafts reaction. researchgate.net This method has been successfully applied to create several derivatives. researchgate.net

Two notable synthetic routes for 2,7-Dimethyl-9-phenylxanthen-9-ol are:

Route 1: The reaction of tolyl ether with α,α,α-trichlorotoluene in the presence of zinc chloride and phosphorus oxychloride. The mixture is heated, and after cooling, the crude product is obtained by filtration after being poured into water. google.com

Route 2: An alternative synthesis involves heating tolyl ether with benzoic acid, zinc chloride, and phosphorus oxychloride. The resulting suspension is then refluxed and cooled to yield the final product. google.com

Among the synthesized analogs, the 2,7-dimethyl-9-(4-nitrophenyl)xanthene-9-yl group has proven particularly useful as it yields crystalline products. This characteristic facilitates the non-chromatographic isolation of 5'-O-protected nucleosides. researchgate.net

Synthesis of 9-Trifluoromethylxanthenediols

The synthesis of 9-Trifluoromethylxanthenediols (TFXdiols) is achieved through a superacid-catalyzed condensation reaction. x-mol.netacs.org This process involves the reaction of dihydroxybenzenes, such as resorcinol (B1680541) or hydroquinone, with either 1,1,1-trifluoroacetone (B105887) or 2,2,2-trifluoroacetophenone. x-mol.netacs.orgacs.org The reaction is catalyzed by trifluoromethanesulfonic acid (TFSA) in dichloromethane (B109758) (DCM) at a controlled temperature of 10 °C. acs.org This method has been successful in producing various TFXdiol derivatives in good yields. acs.org

These compounds are characterized by a convex molecular structure due to the three fused rings of the xanthene moiety. x-mol.netacs.org The configuration of the hydroxyl groups plays a significant role in the crystal packing, influencing whether interactions occur above and below the molecular plane or laterally to form layers. acs.org

| Reactants | Catalyst | Product |

| Dihydroxybenzenes (e.g., resorcinol, hydroquinone) and 1,1,1-trifluoroacetone or 2,2,2-trifluoroacetophenone | Trifluoromethanesulfonic acid (TFSA) | 9-Trifluoromethylxanthenediols (TFXdiols) |

Transformation Reactions of this compound

In the presence of a catalytic amount of acid, 1,8-dimethoxy-9-phenylxanthen-9-ol reacts with various ketones and aldehydes. oup.com For instance, with acetone, it forms 1,8-dimethoxy-9-phenylxanthen-9-ylmethyl methyl ketone. oup.com Similar reactions are observed with ethyl methyl ketone and acetophenone. oup.com However, no reaction occurs with diethyl ketone. oup.com

The reaction also proceeds with aldehydes. Propanal and butanal react to yield 2-(1,8-dimethoxy-9-phenylxanthen-9-yl)propanal and 2-(1,8-dimethoxy-9-phenylxanthen-9-yl)butanal, respectively. oup.com

The general mechanism for acid-catalyzed reactions of aldehydes and ketones involves the formation of a β-hydroxy aldehyde or ketone (an aldol). uomosul.edu.iqncert.nic.in The reaction is initiated by the protonation of the carbonyl group, which then reacts with an enol to form the product. uomosul.edu.iq

When heated in primary and secondary alcohols, 1,8-dimethoxy-9-phenylxanthen-9-ol undergoes reduction to form 1,8-dimethoxy-9-phenylxanthene. oup.com This transformation highlights the reactivity of the hydroxyl group at the 9-position under thermal and protic conditions.

1,8-Dimethoxy-9-phenylxanthen-9-ol also reacts with aromatic compounds such as methoxybenzenes, phenol, and N-alkylanilines to produce 9-aryl-1,8-dimethoxy-9-phenylxanthenes. oup.com These reactions demonstrate the ability of the xanthenyl cation, formed under acidic conditions, to undergo electrophilic aromatic substitution.

Reduction to 9-Phenylxanthene in Alcohols

Derivatization for Specific Applications

The 9-phenylxanthen-9-yl group, often referred to as the pixyl (Px) group, is utilized as a protective group for the 5'-hydroxy function in nucleosides, a critical step in oligonucleotide synthesis. umich.eduzenodo.org The pixyl group's acid lability is comparable to that of the commonly used 4,4'-dimethoxytrityl (DMTr) group. umich.eduzenodo.org A key advantage of using pixyl derivatives is their increased crystallinity, which often simplifies purification. umich.edu

Substituted pixyl analogs have been synthesized to further refine their properties. For example, analogs of the 9-phenylthioxanthyl (S-pixyl) group have been developed as photocleavable protecting groups. acs.org These can be removed by irradiation, offering an alternative to acidic hydrolysis. researchgate.net Additionally, the 2,7-dimethyl-9-phenylxanthen-9-ol (DMPx-OH) and its derivatives are employed for preparing crystalline 5'-O-DMPx-protected nucleosides. researchgate.net

| Derivative | Application |

| 9-phenylxanthen-9-yl (Pixyl, Px) | Protection of 5'-hydroxy functions in nucleosides |

| 9-phenylthioxanthyl (S-pixyl) analogs | Photocleavable protecting groups for nucleosides |

| 2,7-dimethyl-9-phenylxanthen-9-ol (DMPx-OH) | Preparation of crystalline 5'-O-protected nucleosides |

| 2,7-dimethyl-9-(4-nitrophenyl)xanthene-9-yl | Furnishes crystalline products for non-chromatographic isolation of protected nucleosides |

Preparation of 9-Chloro-9-phenylxanthene (B3023977)

The conversion of this compound to its corresponding chloride, 9-Chloro-9-phenylxanthene (also known as pixyl chloride), is a fundamental transformation that facilitates further nucleophilic substitution reactions. This conversion is typically achieved by treating the alcohol with a chlorinating agent. google.com

A general and effective method involves the reaction of this compound with thionyl chloride (SOCl₂). google.com The reaction is usually performed in an inert solvent, such as dichloromethane (CH₂Cl₂), and often requires cooling to manage its exothermic nature. The thionyl chloride reacts with the hydroxyl group, leading to the formation of the desired 9-Chloro-9-phenylxanthene and the volatile byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). google.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by concentrating the reaction mixture and precipitating the chloride by adding a non-polar solvent like hexane. google.com

| Reactant | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | Cooling; Monitored by TLC | 9-Chloro-9-phenylxanthene |

Synthesis of N,N′-bis(9-phenylxanthen-9-yl)ethylenediamine

The synthesis of the novel diamine, N,N′-bis(9-phenylxanthen-9-yl)ethylenediamine, is accomplished through a two-step process starting from this compound. This process involves the formation of a reactive intermediate, the 9-phenylxanthen-9-ylium cation, which is then reacted with ethylenediamine (B42938). rsc.orgresearchgate.net

First, this compound is treated with perchloric acid (HClO₄). researchgate.net This reaction facilitates the departure of the hydroxyl group as a water molecule, generating the stable, resonance-delocalized 9-phenylxanthen-9-ylium cation, which precipitates as its perchlorate (B79767) salt. researchgate.netresearchgate.net

In the second step, the isolated 9-phenylxanthen-9-ylium perchlorate is reacted with ethylenediamine. rsc.org The reaction results in the N,N'-disubstituted product, where two 9-phenylxanthenyl groups are attached to the nitrogen atoms of the ethylenediamine molecule. Interestingly, this disubstituted product is formed exclusively, even when using a large excess of a dilute ethylenediamine solution in an attempt to favor monosubstitution.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Perchloric acid (HClO₄) | 9-phenylxanthen-9-ylium perchlorate | Formation of the reactive perchlorate salt. researchgate.net |

| 2 | 9-phenylxanthen-9-ylium perchlorate | Ethylenediamine | N,N′-bis(9-phenylxanthen-9-yl)ethylenediamine | Reaction of the perchlorate salt with the diamine to yield the final product. rsc.org |

Mechanistic Investigations of 9 Phenylxanthen 9 Ol Reactivity

Photochemical Reactivity and Carbocation Formation

The photochemical behavior of 9-Phenylxanthen-9-ol is characterized by the cleavage of its carbon-hydroxyl bond upon irradiation, leading to the formation of the 9-Phenylxanthenium cation. This process is influenced by factors such as the nature of the solvent and the presence of quenching agents.

Homolytic and Heterolytic Photodehydroxylation Processes

Upon excitation with UV light, such as a 248-nm laser flash, this compound can undergo both homolytic and heterolytic cleavage of the C-OH bond. researchgate.netosti.govmolaid.com The dominant pathway is highly dependent on the solvent environment. researchgate.netosti.gov

Heterolytic Cleavage: In polar, hydroxylic solvents, particularly aqueous mixtures, the heterolytic pathway is favored. researchgate.netosti.gov This process results in the formation of the 9-Phenylxanthenium cation (a carbocation) and a hydroxide (B78521) ion. researchgate.netbgsu.edu

Homolytic Cleavage: In nonpolar solvents like n-heptane and benzene (B151609), the photolysis is dominated by homolytic cleavage. osti.gov This pathway yields the 9-phenylxanthenyl radical. osti.gov

The partitioning between these two photodissociation pathways is thus controlled by the solvent's ability to stabilize the resulting charged species in the case of heterolysis. researchgate.net

Excited-State Hydroxide Ion Release Mechanisms

The release of a hydroxide ion from this compound occurs from the excited state of the molecule following photoexcitation. researchgate.netgoogle.com This photodehydroxylation is an example of a photo-induced pH jump, where irradiation leads to an increase in the basicity of the solution. bgsu.edugoogle.com The mechanism involves the cleavage of the C-O bond in the excited state, which is facilitated by the increased basicity of the hydroxyl group in this state and the resonance stabilization of the resulting 9-Phenylxanthenium cation. bgsu.eduias.ac.in The process can be adiabatic, meaning it occurs entirely on the excited-state potential energy surface, leading directly to an excited-state carbocation. bg.ac.rsacs.org However, it has been reported that only about 1% of the photoheterolysis occurs through this adiabatic route in a 1:1 water/acetonitrile (B52724) mixture. osti.govniist.res.in

Formation and Properties of 9-Phenylxanthenium Cation

The 9-Phenylxanthenium cation is the primary product of the heterolytic photodehydroxylation of this compound. researchgate.netosti.govgoogle.com It can be generated either by the photoexcitation of this compound in polar solvents or thermally in acidic media like trifluoroacetic acid/acetonitrile. ias.ac.incore.ac.uk

The cation exhibits distinct spectroscopic and photophysical properties:

Absorption and Fluorescence: The 9-Phenylxanthenium cation has a characteristic absorption spectrum and is highly fluorescent. osti.govias.ac.incore.ac.uk Its fluorescence emission maximum is around 550 nm in acetonitrile. osti.gov

Excited-State Lifetime: The singlet excited state of the 9-Phenylxanthenium cation is relatively long-lived. osti.govcore.ac.uk A lifetime of 25 ns has been measured in acetonitrile. osti.gov On silica (B1680970) gel surfaces, a lifetime of 37 ns has been reported. core.ac.uk

Reactivity: The singlet excited state of the 9-Phenylxanthenium cation is a powerful electrophile, showing significantly enhanced reactivity towards nucleophiles compared to its ground state. osti.gov Its fluorescence can be quenched by various aromatic donors and lone-pair containing molecules. osti.govcore.ac.uk The triplet excited state of the cation has also been characterized and is relatively long-lived (5-10 µs) in a trifluoroethanol/trifluoroacetic acid solution. core.ac.uk A transient absorption band in the 480–600 nm range has been attributed to this triplet state. ias.ac.in

Interactive Data Table: Photophysical Properties of 9-Phenylxanthenium Cation

| Property | Value | Solvent/Conditions | Source |

| Fluorescence Max (λFmax) | 550 nm | Acetonitrile | osti.gov |

| Fluorescence Lifetime (τF) | 25 ns | Acetonitrile | osti.gov |

| Fluorescence Lifetime (τF) | 37 ns | Silica-gel surface | core.ac.uk |

| Triplet State Lifetime (τT) | 5-10 µs | TFE/TFA solution | core.ac.uk |

| Fluorescence Quantum Yield (ΦF) | 0.33 - 0.48 | Acidified solvents | core.ac.uk |

| Fluorescence Quantum Yield (ΦF) | 0.80 | 1% TFA/TFE solution | core.ac.uk |

Influence of Solvent Polarity on Photoreactivity

The polarity and nature of the solvent play a critical role in directing the photochemical reaction pathway of this compound. researchgate.netosti.gov

Polar/Protic Solvents: Solvents like water and alcohol mixtures promote the heterolytic cleavage of the C-OH bond, leading to a high yield of the 9-Phenylxanthenium cation. researchgate.netosti.gov The ability of these solvents to form hydrogen bonds and stabilize the resulting ions is a key factor. researchgate.net For instance, in a 1:1 mixture of water and acetonitrile, the formation of the carbocation is copious. researchgate.netosti.gov

Polar/Aprotic Solvents: In polar but non-hydroxylic solvents such as acetonitrile and 1,2-dichloroethane, the cation is still formed, though in smaller yields. osti.gov

Nonpolar Solvents: In nonpolar solvents like n-heptane, the homolytic pathway, which forms radical species, becomes the dominant reaction channel. osti.gov

The solvent polarity also affects the excited-state dynamics. For a related system, a fast heterolytic cleavage (τ = 108 ps) was observed in protic solvents, whereas intersystem crossing was the main process in aprotic solvents. researchgate.net

Quantum Yields of Photodehydroxylation

The quantum yield for the formation of the 9-Phenylxanthenium cation via photodehydroxylation is a measure of the efficiency of this photochemical process. This yield is highly dependent on the solvent composition.

In a 1:1 mixture of H₂O and acetonitrile, the quantum yield for the generation of the carbocation from this compound is reported to be 0.4 ± 0.1. researchgate.netosti.gov In contrast, the quantum yield for the formation of the triplet state of this compound in acetonitrile is much lower, at 0.05. osti.gov It has also been noted that water can act as a catalyst for the photo-induced reaction, but this effect is not quantitative due to the efficient quenching of the singlet excited states of both the parent alcohol and the resulting cation by water. ias.ac.in

Interactive Data Table: Quantum Yields (Φ) for this compound Photolysis

| Process | Quantum Yield (Φ) | Solvent | Source |

| Carbocation Formation | 0.4 ± 0.1 | 1:1 H₂O/MeCN | researchgate.netosti.gov |

| Triplet State Formation (ΦT) | 0.05 | Acetonitrile | osti.gov |

Ground-State Reactivity

In its ground state, this compound can react with acids to thermally generate the 9-Phenylxanthenium cation. core.ac.uk This reaction is a key method for preparing stable solutions of the cation for study. For example, dissolving this compound in a mixture of trifluoroacetic acid and acetonitrile results in the formation of the 9-Phenylxanthenium cation. core.ac.uk Similarly, the cation can be generated in supercritical carbon dioxide under mildly acidic conditions, where it exhibits remarkable stability. wmich.edu The basicity of substituted 9-phenylxanthen-9-ols has also been a subject of study. oup.com

Acid-Catalyzed Cleavage and Stability of Derivatives

The 9-phenylxanthen-9-yl (pixyl) group is utilized as a protecting group for primary alcohols, such as in nucleosides, due to its facile introduction and removal under mild acidic conditions. researchgate.net The acid-catalyzed cleavage of 5'-O-(9-phenylxanthen-9-yl)thymidine derivatives proceeds via the formation of a stabilized 9-phenylxanthyl carbocation. rsc.orgrsc.org The stability of this cation, and consequently the rate of cleavage, is influenced by substituents on both the xanthene and the 9-phenyl rings. rsc.orgrsc.orggoogle.com

Electron-donating groups on the aryl moiety enhance the stability of the carbocation, thereby accelerating the rate of acid-catalyzed hydrolysis. google.com Conversely, electron-withdrawing groups decrease the cation's stability, making the protecting group more robust to acidic conditions. rsc.orgrsc.orggoogle.com For instance, the rates of acid-catalyzed cleavage of various 5'-protected thymidine (B127349) derivatives have been compared, demonstrating this electronic effect. rsc.orgrsc.org

A study involving various substituted 9-phenylxanthen-9-yl protecting groups revealed the following trend in the half-life (t½) of deprotection in 80% aqueous acetic acid at 20 °C:

| Derivative | Substituent on 9-Aryl Ring | Half-life (t½) in min |

| 5'-O-(9-Phenylxanthen-9-yl)thymidine | H | 18 |

| 5'-O-[9-(4-Methoxyphenyl)xanthen-9-yl]thymidine | 4-OCH₃ | 0.4 |

| 5'-O-[9-(4-Methylphenyl)xanthen-9-yl]thymidine | 4-CH₃ | 3 |

| 5'-O-[9-(3-(Trifluoromethyl)phenyl)xanthen-9-yl]thymidine | 3-CF₃ | 150 |

| 5'-O-[2,7-Dibromo-9-phenylxanthen-9-yl]thymidine | H (on phenyl), 2,7-Br (on xanthene) | 240 |

| 5'-O-[2,7-Dibromo-9-(4-methoxyphenyl)xanthen-9-yl]thymidine | 4-OCH₃ (on phenyl), 2,7-Br (on xanthene) | 8 |

This data clearly illustrates that electron-donating groups like methoxy (B1213986) and methyl increase the lability of the protecting group, while electron-withdrawing groups like trifluoromethyl and bromine substituents on the xanthene ring increase its stability. rsc.orgrsc.org

Enol Addition Reactions and Regioselectivity

In an acidic medium, this compound can react with enolizable ketones to form new carbon-carbon bonds. researchgate.net This reaction proceeds through the formation of the 9-phenylxanthyl cation, which then acts as an electrophile and attacks the enol form of the ketone. The regioselectivity of this addition is a key aspect of its synthetic utility. researchgate.net

For unsymmetrical ketones, the addition of the xanthyl cation can potentially occur at either of the α-carbons. The preferred site of attack is influenced by the substitution pattern of the enol, which in turn is governed by thermodynamic and kinetic factors. Generally, the reaction favors the formation of the more substituted (thermodynamically more stable) enol, leading to addition at the more substituted α-carbon. However, steric hindrance can also play a significant role in determining the regiochemical outcome. youtube.com

Metal-Catalyzed Carbon-Carbon Bond Cleavage

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the cleavage of otherwise inert carbon-carbon bonds. collectionscanada.gc.cau-tokyo.ac.jprsc.org In the context of this compound, palladium-catalyzed reactions can selectively cleave the C9-phenyl bond. sci-hub.seconicet.gov.ar This process, known as β-carbon elimination, involves the formation of an arylpalladium(II) alcoholate intermediate, which then undergoes cleavage to release a ketone (xanthone in this case) and an aryl-palladium species that can participate in cross-coupling reactions. sci-hub.seconicet.gov.ar

The reaction of this compound with aryl halides, such as 4-bromo- or 4-chlorotoluene, in the presence of a palladium catalyst and a suitable base, proceeds cleanly to give the corresponding biaryl product (e.g., 4-methylbiphenyl) and xanthone (B1684191) in quantitative yields. conicet.gov.ar The selectivity for the cleavage of the exocyclic aryl group is a notable feature of this scaffold. sci-hub.se This contrasts with strained systems where ring strain relief dictates the bond cleavage. sci-hub.seillinois.edu The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields and selectivity. collectionscanada.gc.ca

Comparative Mechanistic Studies with Related Systems

To better understand the unique reactivity of this compound, it is instructive to compare its behavior with that of structurally related compounds.

Comparison with 9-Fluorenol Derivatives

Both this compound and 9-fluorenol derivatives can undergo photodehydroxylation to form the corresponding carbocations. researchgate.net However, their ground-state and excited-state reactivities differ significantly. In the ground state, 9-fluorenol derivatives are generally less reactive towards solvolysis than their xanthenol counterparts. researchgate.net Upon photoexcitation, however, 9-fluorenol derivatives photosolvolyze much more efficiently. researchgate.net This enhanced photoreactivity is attributed to the formation of a cyclically conjugated 4π carbocation in the excited state. bg.ac.rs The photolysis of this compound can lead to both heterolytic and homolytic C-OH bond cleavage, with the outcome being highly dependent on the solvent. researchgate.net

Comparison with Triphenylmethyl Carbocation Analogues

The 9-phenylxanthyl cation is an analogue of the triphenylmethyl (trityl) carbocation, with the key difference being the planar, oxygen-containing xanthene backbone. This structural constraint influences the stability and reactivity of the carbocation. The rate of acid-catalyzed cleavage of 5'-O-(9-phenylxanthen-9-yl)thymidine is significantly faster than that of 5'-O-(triphenylmethyl)thymidine under the same conditions, indicating the greater stability of the 9-phenylxanthyl cation. rsc.orgrsc.org

However, in terms of reactivity towards nucleophiles, 9-aryl-10-methylacridinium cations, which are structurally related to xanthyl cations, are approximately 30-fold more reactive towards hydroxide ion attack than triphenylmethyl carbocation analogues. researchgate.net This highlights the significant impact of the heterocyclic framework on the electrophilicity of the carbocation center.

Structure-Reactivity Relationships in 9-Arylxanthenium Cations

The photophysical and photochemical properties of 9-arylxanthenium cations are strongly influenced by the nature of the substituents on the 9-aryl ring. core.ac.ukresearchgate.net Electron-donating substituents generally lead to longer excited-state lifetimes and higher fluorescence quantum yields. core.ac.uk The fluorescence of these cations can be quenched by various nucleophiles, and the quenching rate constants also exhibit a dependence on the substituents, although the trend can be opposite to that observed in the ground state. core.ac.uk

Spectroscopic and Computational Characterization of 9 Phenylxanthen 9 Ol and Its Intermediates

Advanced Spectroscopic Analysis

Time-Resolved UV-Vis Transient Absorption Spectroscopy

Time-resolved UV-Vis transient absorption spectroscopy is a powerful technique to study short-lived species generated by a pulse of light. etnalabs.com In the context of 9-phenylxanthen-9-ol, this method has been instrumental in observing the formation and decay of its carbocation, the 9-phenylxanthyl cation.

Upon photoexcitation, this compound can undergo heterolytic cleavage of the carbon-oxygen bond to form the 9-phenylxanthyl cation. bgsu.edu This process can be monitored by transient absorption spectroscopy, which detects the appearance of new absorption bands corresponding to the carbocation. For instance, studies have shown that the photodehydroxylation of this compound can be initiated by a laser flash, leading to the formation of the 9-phenylxanthyl cation. core.ac.ukresearchgate.net The kinetics of this process, including the rate of cation formation and its subsequent reactions, can be determined by analyzing the transient absorption data at different time delays after the initial laser pulse. etnalabs.comresearchgate.netethz.ch

Femtosecond and nanosecond transient absorption studies on related systems, such as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), have provided insights into the solvent's role in the C-O bond cleavage. researchgate.netbgsu.edu In protic solvents, a rapid heterolytic cleavage is observed, while in aprotic solvents, intersystem crossing becomes the dominant pathway. researchgate.netbgsu.edu These findings are relevant to understanding the behavior of this compound under similar conditions.

Fluorescence Spectroscopy of Carbocations

The 9-phenylxanthyl carbocation, generated from this compound, is known to be strongly fluorescent. capes.gov.br Fluorescence spectroscopy provides valuable information about the electronic structure and excited-state properties of this carbocation.

The fluorescence emission spectra of xanthyl cations, including the 9-phenylxanthyl cation, typically show broad emission bands with maxima in the range of 500 to 600 nm. core.ac.uk The fluorescence quantum yields and lifetimes are sensitive to the solvent environment and the presence of quenchers. For the 9-phenylxanthyl cation, fluorescence quantum yields have been reported to be between 0.33 and 0.48 in acidified solvents. core.ac.uk The singlet lifetime of the 9-phenylxanthyl cation has been measured to be in the range of 24.2 to 36 ns, depending on the solvent system. core.ac.uk

Fluorescence quenching studies have been used to investigate the reactivity of the excited state of the 9-phenylxanthyl cation. core.ac.uk Water, alcohols, and amines have been shown to quench the fluorescence of this carbocation. core.ac.uk The quenching rate constants provide insights into the mechanisms of interaction between the excited carbocation and other molecules.

| Photophysical Property | Value | Conditions |

| Fluorescence Emission Maximum | 500 - 600 nm | Acidified Solvents |

| Fluorescence Quantum Yield (Φf) | 0.33 - 0.48 | Acidified Solvents |

| Singlet Lifetime (τs) | 24.2 - 36 ns | Various Solvents |

This table summarizes key photophysical data for the 9-phenylxanthyl cation.

Applications of ¹H, ¹³C, and ¹⁹F NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. libretexts.org For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are characteristic of the xanthene and phenyl moieties, allowing for unambiguous identification of the compound. researchgate.net In studies involving fluorinated derivatives of this compound, ¹⁹F NMR becomes particularly valuable. jeolusa.com Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful technique for detecting and characterizing fluorine-containing compounds. lcms.cz The large coupling constants between fluorine and other nuclei, such as ¹H and ¹³C, provide additional structural information. jeolusa.com

For example, in the analysis of fluorinated xanthene derivatives, ¹⁹F NMR can be used to confirm the position and number of fluorine substituents on the aromatic rings. lcms.cz The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing insights into the effects of substituents on the electron distribution within the molecule. lcms.cz

Mass Spectrometry for Compound Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. chemspider.com For this compound, the monoisotopic mass is 274.099380 Da. chemspider.com The mass spectrum of this compound would show a molecular ion peak corresponding to this mass. nih.gov

Fragmentation patterns observed in the mass spectrum can provide further structural information. The fragmentation of the molecular ion can lead to the formation of characteristic fragment ions, which can be used to confirm the presence of the xanthene and phenyl groups. For instance, a prominent peak in the mass spectrum of this compound is observed at m/z 197. nih.gov

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Excited States and Bond Cleavage

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for studying the electronic structure, properties, and reactivity of molecules. researchgate.netmdpi.com DFT calculations can provide valuable insights into the excited states and bond cleavage processes of this compound.

DFT methods can be used to calculate the energies of the ground and excited states of the molecule, as well as the transition energies between these states. researchgate.net This information is crucial for interpreting the UV-Vis absorption and fluorescence spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited-state properties. researchgate.net

Furthermore, DFT calculations can be employed to model the potential energy surface for the C-O bond cleavage in this compound. recercat.cat By calculating the energy profile along the reaction coordinate, it is possible to determine the activation energy for the bond cleavage and to identify the transition state structure. These calculations can help to elucidate the mechanism of carbocation formation and to understand the factors that influence the efficiency of this process. researchgate.net

Modeling of Solvation Effects on Reaction Dynamics

The reaction dynamics of this compound, particularly the cleavage of the C9-OH bond to form the 9-phenylxanthenyl cation, are profoundly influenced by the surrounding solvent environment. Computational modeling and experimental studies have elucidated the critical role of solvation in dictating the reaction pathway, specifically whether the cleavage is heterolytic or homolytic.

Research using laser flash photolysis has demonstrated that the nature of the solvent is a determining factor in the photodehydroxylation mechanism of this compound. osti.govresearchgate.net In polar, hydroxylic solvents, such as aqueous acetonitrile (B52724), there is a prolific formation of the 9-phenylxanthenium cation and a hydroxide (B78521) ion. osti.govresearchgate.net This outcome is attributed to the ability of protic solvents to stabilize the charged species generated during heterolysis through hydrogen bonding and strong dipole-dipole interactions. The quantum yield for the generation of the carbenium ion in a 1:1 water/acetonitrile mixture has been measured to be approximately 0.4. osti.govresearchgate.net

Conversely, in nonpolar solvents like n-heptane and benzene (B151609), the reaction pathway shifts to favor homolytic cleavage, resulting in the formation of the 9-phenylxanthenyl radical. osti.govresearchgate.net Polar aprotic solvents, such as acetonitrile or 1,2-dichloroethane, represent an intermediate case where the cation is still formed via heterolysis, but in significantly lower yields compared to protic media. osti.gov This solvent-dependent behavior highlights that specific solvent-solute interactions, not just the bulk dielectric constant, are crucial. For related systems, time-resolved studies have shown that fast heterolytic cleavage occurs on a picosecond timescale (e.g., ~108 ps) in protic solvents, whereas competing processes like intersystem crossing become dominant in aprotic environments. bgsu.edu

Modeling these solvation effects accurately presents a significant computational challenge. While implicit solvent models (continuum models) can provide initial insights, studies on analogous carbocation reactions have shown them to be often inadequate for predicting product selectivity accurately. bgsu.edu A more robust approach involves explicit solvent models, often within a quantum mechanics/molecular mechanics (QM/MM) framework. In these models, the reacting solute and the first solvation shell are treated with a higher level of quantum theory, while the bulk solvent is modeled using molecular mechanics. This method allows for the explicit simulation of solvent molecule reorganization and specific hydrogen-bonding interactions that are critical for stabilizing the transition state and the resulting ion pair. For instance, gas-phase optimization followed by single-point energy calculations using a continuum model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) has been used to study related xanthylium systems. glusacgroup.com

Table 1: Effect of Solvent Polarity on the Photolysis Pathway of this compound This table is generated based on descriptive findings from multiple sources. osti.govresearchgate.netresearchgate.netbgsu.edu

| Solvent Type | Predominant Reaction Pathway | Primary Products | Rationale |

| Polar Protic (e.g., H₂O/MeCN) | Heterolytic Cleavage | 9-Phenylxanthenium cation, Hydroxide ion | High stabilization of the forming ion pair through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic (e.g., Acetonitrile) | Heterolytic Cleavage (reduced yield) / Intersystem Crossing | 9-Phenylxanthenium cation, Triplet state species | Moderate stabilization of the ion pair, but lacks specific hydrogen-bond donation. |

| Nonpolar (e.g., Benzene, n-Heptane) | Homolytic Cleavage | 9-Phenylxanthenyl radical, Hydroxyl radical | Insufficient stabilization of charged intermediates, making the neutral radical pathway energetically favorable. |

Kinetic Isotope Effect (KIE) Studies and Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and characterizing the structure of the transition state. nih.gov While specific KIE studies on this compound are not extensively reported, the principles can be applied to understand the mechanism of its solvolysis, which proceeds through the formation of the resonance-stabilized 9-phenylxanthenyl carbocation.

The solvolysis of this compound in a polar solvent is expected to follow an S(_N)1-type mechanism. In this pathway, the cleavage of the C-O bond is the slow, rate-determining step, leading to the formation of the planar sp²-hybridized 9-phenylxanthenyl cation intermediate. This step involves a significant change in the geometry and bonding at the C9 carbon.

Secondary α-Deuterium KIE: A key experiment would involve measuring the secondary α-deuterium KIE. This is achieved by comparing the reaction rate of the normal compound with that of its isotopologue, where the non-reacting hydrogen on the C9 carbon (if it were present) is replaced by deuterium. In the case of this compound, which is a tertiary alcohol, the effect is observed by isotopic substitution on an adjacent carbon. However, the principle relates to the hybridization change at the reaction center. For an S(_N)1 reaction, the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the transition state leading to the carbocation. The sp³ C-H bending vibrations are "stiffer" than the out-of-plane bending vibrations in the sp²-like transition state. This difference in vibrational frequencies results in a normal KIE (k(_H)/k(_D) > 1), typically in the range of 1.10-1.25. Observing such a value would provide strong evidence that C-O bond cleavage is rate-determining.

Solvent Isotope Effect: Another relevant experiment is the measurement of the solvent KIE, for instance, by comparing the solvolysis rate in H₂O versus D₂O. In an S(N)1 mechanism, the solvent acts as both a nucleophile and an ionizing agent, often assisting in the heterolysis of the C-O bond. A solvent KIE (k({H_2O})/k(_{D_2O})) value greater than 1 would indicate that the solvent is involved in the rate-determining step, likely by providing electrophilic assistance to the departing hydroxyl group through hydrogen bonding in the transition state. glusacgroup.com

The combination of these KIE studies can definitively map out the energy landscape of the reaction and confirm the nature of the rate-limiting step.

Table 2: Expected Kinetic Isotope Effects for the Solvolysis of this compound This table presents a hypothetical application of KIE principles to distinguish potential reaction mechanisms.

| Type of KIE | Expected Mechanism | Expected k(_H)/k(_D) Value | Interpretation |

| Secondary α-Deuterium | S(_N)1 | ~1.10 - 1.25 | The transition state involves rehybridization from sp³ to sp², indicating C-O bond breaking is rate-determining. |

| Secondary α-Deuterium | S(_N)2 | ~0.95 - 1.05 | The sp³ hybridization is maintained or even slightly constricted in the transition state, leading to a small inverse or null effect. |

| Solvent (k({H_2O})/k({D_2O})) | S(_N)1 (with solvent assistance) | > 1 | Indicates that proton transfer from the solvent is part of the rate-determining transition state, stabilizing the leaving group. |

Applications and Advanced Functionalization of 9 Phenylxanthen 9 Ol in Chemical Synthesis and Materials Science

Protecting Group Chemistry in Oligonucleotide Synthesis

The synthesis of oligonucleotides, which are short nucleic acid polymers, is a cornerstone of modern biotechnology and molecular biology. These synthetic nucleic acids have a wide array of applications, from diagnostics and therapeutics to genetic engineering. The chemical synthesis of these molecules is a complex, multi-step process that relies heavily on the use of protecting groups to ensure the specific and controlled formation of the desired oligonucleotide sequence. One such protecting group derived from 9-Phenylxanthen-9-ol has demonstrated significant utility in this field.

9-Phenylxanthen-9-yl (Pixyl) as a 5'-Hydroxyl Protecting Group

The 9-phenylxanthen-9-yl (Pixyl or Px) group is an acid-labile protecting group used for the 5'-hydroxyl function of nucleosides during oligonucleotide synthesis. google.comresearchgate.netumich.edu Introduced as an alternative to the more commonly used 4,4'-dimethoxytrityl (DMT) group, the Pixyl group offers comparable acid stability. google.comumich.eduspringernature.com This protection is crucial to prevent unwanted side reactions at the 5'-hydroxyl position during the phosphoramidite (B1245037) coupling step, which elongates the oligonucleotide chain. google.com

The Pixyl group's hydrophobic nature is similar to that of the DMT group, which aids in the purification of the final oligonucleotide product by providing a "handle" for separation techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). google.com A significant advantage of using Pixyl-protected nucleosides is their increased tendency to crystallize. google.comresearchgate.net This crystallinity facilitates easier purification of the 5'-protected nucleoside monomers and oligonucleotide "blockmers" (short, pre-synthesized oligonucleotide blocks) without resorting to silica (B1680970) gel chromatography, which can be a bottleneck in large-scale synthesis. google.com

The synthesis of Pixyl-protected nucleosides involves the reaction of 9-chloro-9-phenylxanthene (B3023977) (pixyl chloride) with the 5'-hydroxyl group of a nucleoside. researchgate.net The pixyl chloride itself can be synthesized from xanthone (B1684191) and phenylmagnesium bromide, followed by chlorination. google.com

Photocleavable Protecting Group Applications

While primarily known as an acid-labile protecting group, there is evidence suggesting that the pixyl substituent is also susceptible to photochemical cleavage. umich.educapes.gov.bracs.org This dual functionality opens up possibilities for orthogonal deprotection strategies, where different protecting groups can be selectively removed under different conditions (e.g., acid versus light). umich.edu Photocleavable protecting groups (PPGs) offer spatial and temporal control over the deprotection process, which is particularly valuable in applications like the synthesis of DNA microarrays on a solid support. google.comacs.orgwikipedia.org

The photolability of the Pixyl group is an area of ongoing research and could lead to its increased use in specialized applications where light-directed synthesis is advantageous. umich.edu Analogues of the Pixyl group, such as the 9-phenylthioxanthyl (S-pixyl) group, have also been investigated as photocleavable protecting groups, demonstrating deprotection upon irradiation at 300 nm. acs.orgacs.org

Comparison with Other Protecting Groups (e.g., Dimethoxytrityl)

The most common 5'-hydroxyl protecting group in oligonucleotide synthesis is the 4,4'-dimethoxytrityl (DMT) group. researchgate.netgoogle.com The Pixyl group was introduced as a direct alternative, and a comparison reveals several key differences. google.comresearchgate.net

| Feature | 9-Phenylxanthen-9-yl (Pixyl) | 4,4'-Dimethoxytrityl (DMT) |

| Acid Lability | Similar to DMT, readily removed under mild acidic conditions. google.comresearchgate.netumich.edu The pixyl group is approximately three times more readily removable under acidic conditions than the DMTr group. researchgate.net | Removable with mild acid, but complete removal can sometimes require conditions that lead to depurination (loss of a purine (B94841) base). google.com |

| Crystallinity of Protected Nucleosides | Pixyl-protected nucleosides are more likely to be crystalline, facilitating purification by crystallization. google.comresearchgate.net | DMT-protected nucleosides are often purified by silica gel chromatography. google.com |

| Purification Handle | The hydrophobic nature of the Pixyl group allows it to be used as a tag for reverse-phase HPLC purification. google.com | The DMT group is also a hydrophobic handle for RP-HPLC purification. google.com |

| Synthesis of Reagent | The traditional synthesis of pixyl chloride from xanthone and a Grignard reagent can be expensive and hazardous. google.com | DMT chloride is a commercially available and widely used reagent. google.com |

| Depurination Risk | The use of a more labile protecting group like Pixyl allows for deprotection under milder acidic conditions, which can minimize the risk of depurination. google.comcore.ac.uk | The acidic conditions required for complete DMT removal can lead to some level of depurination. google.comnih.gov |

| Photocleavability | Susceptible to photochemical cleavage, offering potential for orthogonal deprotection strategies. umich.edu | Not typically considered a photocleavable protecting group. |

The choice between Pixyl and DMT often depends on the specific requirements of the synthesis, such as the scale of production and the sensitivity of other chemical groups on the nucleosides. google.com For large-scale synthesis, the ability to purify intermediates by crystallization can be a significant advantage for the Pixyl group. google.com

Synthesis of Protected Nucleosides

The synthesis of 5'-O-Pixyl protected nucleosides is a crucial step for their use in oligonucleotide synthesis. The general procedure involves the reaction of a nucleoside, with other reactive groups appropriately protected, with 9-chloro-9-phenylxanthene (pixyl chloride) in the presence of a base, such as pyridine. researchgate.net The reaction is typically carried out in an anhydrous solvent.

A key advantage highlighted in the literature is the crystallinity of the resulting 5'-O-pixyl-nucleosides, which allows for purification by crystallization rather than chromatography. google.comresearchgate.net This is particularly beneficial for large-scale production. google.com

Newer synthetic routes to substituted Pixyl derivatives, such as the 2,7-dimethylpixyl (DMPx) group, have been developed to improve properties like acid lability and to further enhance the crystallinity of the protected nucleosides. researchgate.netresearchgate.net For example, a one-step synthesis of 2,7-dimethyl-9-phenylxanthen-9-ol (DMPx-OH) analogs has been achieved via a Friedel–Crafts reaction. researchgate.net These analogs can then be used to protect the 5'-hydroxyl group of nucleosides in good yields. researchgate.net

Role in Redox Mediation and Battery Technology

Beyond its applications in oligonucleotide synthesis, the core chemical structure of this compound is relevant to the field of energy storage, specifically in the development of advanced battery technologies.

Triarylmethyl Cation Redox Mediators

In the context of lithium-oxygen (Li-O₂) batteries, a major challenge is the insulating nature of the discharge product, lithium peroxide (Li₂O₂), which passivates the electrode surface and limits the battery's capacity. glusacgroup.comnsf.gov Redox mediators are soluble molecules that can shuttle electrons between the electrode and oxygen in the electrolyte, enabling the formation of Li₂O₂ to occur in solution rather than on the electrode surface. glusacgroup.comnih.gov This solution-phase mechanism can significantly enhance the discharge capacity of the battery. glusacgroup.comresearchgate.net

Triarylmethyl cations, a class of molecules that includes derivatives of the 9-phenylxanthenyl cation (formed from this compound), have been identified as effective redox mediators for the oxygen reduction reaction (ORR) in Li-O₂ batteries. glusacgroup.comnsf.gov These cations, which also include acridinium (B8443388) and triphenylmethyl frameworks, can enhance discharge capacities by up to 35-fold. glusacgroup.comnih.gov

The effectiveness of these mediators is related to their standard reduction potentials (E⁰). glusacgroup.com Interestingly, studies have shown that mediators with more positive reduction potentials, which lead to slower catalytic rates, can result in larger discharge capacities. glusacgroup.comnsf.gov This is because they maintain a more positive cell potential and are better at suppressing the direct, surface-mediated reduction of oxygen. glusacgroup.com

Research in this area involves the synthesis of various triarylmethyl cations with different substituents to tune their electronic properties and, consequently, their redox potentials. glusacgroup.comnsf.gov The synthesis of the this compound analogue for these studies involves the reaction of xanthone with phenylmagnesium bromide in dry tetrahydrofuran (B95107) (THF). glusacgroup.com

| Triarylmethyl Cation Framework | Relevance to Redox Mediation | Key Findings |

| Xanthylium (derived from this compound) | Effective in enhancing the discharge capacity of Li-O₂ batteries. glusacgroup.comnsf.gov | Can drive oxygen chemistry into the solution phase, avoiding electrode passivation by Li₂O₂. glusacgroup.com |

| Acridinium | Another class of triarylmethyl cations investigated for redox mediation. glusacgroup.comnsf.gov | Demonstrates significant enhancement of discharge capacities. glusacgroup.com |

| Triphenylmethyl | A well-studied triarylmethyl cation framework used as a benchmark. glusacgroup.comnsf.gov | Helps in understanding the structure-property relationships for designing effective redox mediators. nih.gov |

This research opens up new avenues for the design of high-performance Li-O₂ batteries by providing a new class of highly active redox mediators and revealing important criteria for their design. glusacgroup.comnih.gov

Catalytic and Photobase Applications

The photolability of the C-O bond in this compound is central to its application in photochemistry, allowing it to function as a precursor for photobases and in photocleavable systems.

The 9-phenylxanthenyl group, often referred to as the "pixyl" (Px) group, can function as a photocleavable protecting group. acs.org This property is foundational to its potential use in developing photolabile amine catalysts. The core principle involves the photochemical cleavage of the bond connecting the xanthene scaffold to another molecule, such as an amine.

While direct application as an amine catalyst is an area of ongoing research, the underlying mechanism has been established through its use as a protecting group. For instance, the S-pixyl group, a sulfur analogue, is used as a photocleavable protecting group. researchgate.net The synthesis of derivatives like 2,7-dimethyl-9-phenylxanthen-9-ol highlights the tunability of the xanthene core, which can be modified to optimize photochemical properties for specific applications. researchgate.net The light-induced removal of the protecting group releases the active amine, which can then participate in or catalyze a chemical reaction. This strategy allows for precise spatial and temporal control over the catalytic process.

This compound (XanOH) is considered a model photobase, capable of releasing a hydroxide (B78521) ion upon photoexcitation. researchgate.net This characteristic makes it highly suitable for photo-induced pOH jump experiments, which are used to study fast acid-base reactions. researchgate.net Upon excitation, typically with UV light, this compound can undergo heterolytic cleavage of its C-O bond, generating a stable 9-phenylxanthenium cation and a hydroxide ion (OH⁻). researchgate.net

Time-resolved studies have shown that this process is highly dependent on the solvent. researchgate.net In protic solvents like a water/acetonitrile (B52724) mixture, the heterolysis is fast, occurring on a picosecond timescale (e.g., τ = 108 ps). researchgate.net In a 1:1 H₂O/MeCN mixture, the quantum yield for the generation of the carbocation is significant, at approximately 0.4. researchgate.net This efficient and rapid release of hydroxide ions causes a sudden increase in the pOH of the solution, the "pOH jump," enabling the kinetic study of base-catalyzed reactions. researchgate.net The long recombination lifetime of the resulting ions ensures that the pOH change is sufficiently persistent for observation. researchgate.net

Table 2: Photophysical Properties of this compound as a Photobase

| Property | Value/Observation | Solvent Condition | Reference |

| Reaction | Excited-state hydroxide ion release | Protic Solvents | researchgate.net |

| Cleavage Type | Fast Heterolysis | Protic Solvents (e.g., H₂O/MeCN) | researchgate.net |

| Cleavage Timescale | ~100-108 ps | Protic Solvents | researchgate.net |

| Carbocation Generation Quantum Yield | 0.4 ± 0.1 | 1:1 H₂O/MeCN | researchgate.net |

| Recombination Lifetime | > 100 µs | Protic Solvents | researchgate.net |

| Primary Application | pOH Jump Experiments | Aqueous Mixtures | researchgate.netumich.edu |

Photolabile Amine Catalysts

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. frontiersin.orgbbau.ac.in In this context, molecules can act as "hosts," binding smaller "guest" molecules within a cavity or cleft. bbau.ac.in

The rigid, well-defined three-dimensional structure of this compound makes it a candidate for a "wheel-and-axle" type host molecule in supramolecular chemistry. dntb.gov.ua The synthesis of such a host is typically achieved through reactions like the addition of an organometallic reagent (e.g., phenylmagnesium bromide) to a ketone precursor (xanthone), yielding the tertiary alcohol structure. glusacgroup.com

The assessment of its host potential involves evaluating its ability to form stable complexes with guest molecules. bbau.ac.in This potential is governed by factors such as the size and shape of the cavity created by the aromatic rings and the nature of the non-covalent interactions it can engage in, including π-π stacking and hydrogen bonding. thno.org The phenyl group acts as part of the bulky "wheel," while the hydroxyl group can serve as a hydrogen-bond donor, providing a specific interaction site for complementary guest molecules. dntb.gov.ua

The formation of an inclusion complex occurs when a host molecule encapsulates a guest molecule. mdpi.com For a host like this compound, this would involve a guest molecule fitting into the hydrophobic pocket formed by its aromatic structure. The formation of such a complex can be achieved by methods like co-precipitation or kneading of the host and guest compounds, often in a suitable solvent. mdpi.commdpi.com

Characterization of the resulting complex is crucial to confirm that inclusion has occurred. mdpi.com Several analytical techniques are employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the host and guest, such as shifts in the O-H or C-O-C stretching bands, can indicate complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes in the ¹H NMR spectra of both the host and guest upon complexation provide strong evidence of inclusion, as the magnetic environment of the nuclei is altered. mdpi.com

X-ray Diffraction (XRD): A change from a crystalline pattern for a guest to a more amorphous pattern for the complex, or the appearance of a new, distinct diffraction pattern, can confirm the formation of a new solid phase. mdpi.com

These techniques collectively provide a detailed picture of the host-guest interaction and the structure of the resulting supramolecular assembly. mdpi.commdpi.com

Chirality in Host Compounds

The rigid tricyclic core of the xanthene, as found in this compound, serves as a "privileged structure" or scaffold for the design and synthesis of advanced host molecules with chiral recognition capabilities. researchgate.netnih.gov While this compound itself is achiral, its derivatives can be functionalized to create sophisticated, three-dimensional cavities capable of enantioselective interactions with guest molecules. The development of these chiral hosts is a significant area of research, particularly for applications in enantiomeric separation and asymmetric catalysis.

The primary strategy for inducing chirality in the xanthene scaffold involves the covalent attachment of enantiomerically pure building blocks. mdpi.comnih.gov Synthetic methodologies, such as peptide coupling reactions, are employed to link chiral moieties like amino alcohols or amino acid derivatives to the xanthene core. mdpi.comnih.govresearchgate.net This process transforms the achiral xanthene skeleton into a chiral host capable of discriminating between the enantiomers of a guest molecule. The resulting chiral derivatives often feature well-defined stereochemistry, which is crucial for effective molecular recognition.

A prominent application of these chiral xanthene derivatives is in the field of separation science, where they are used as chiral selectors in liquid chromatography (LC). nih.govmdpi.com By immobilizing these chiral xanthene hosts onto a solid support, such as silica, a chiral stationary phase (CSP) is created. researchgate.net When a racemic mixture is passed through a column packed with this CSP, the two enantiomers of the analyte interact differently with the chiral host. This differential interaction, based on the formation of transient diastereomeric host-guest complexes, leads to different retention times and thus the separation of the enantiomers. researchgate.net The stability of these complexes is governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions, between the host and the guest molecule. researchgate.net

Research into chiral derivatives of the closely related xanthones (9H-xanthen-9-ones) provides significant insight into the principles of this enantioselective recognition. nih.govresearchgate.net Systematic studies have been conducted on a library of synthetic, enantiomerically pure xanthone derivatives to evaluate their ability to separate racemic compounds. nih.gov These studies highlight how the structure of the chiral host and the nature of the guest molecule influence the degree of enantioselectivity.

Beyond simple derivatization, the xanthene unit is also a building block for larger, inherently chiral macrocyclic hosts. chemrxiv.org Compounds such as xanthene[n]arenes are bowl-shaped macrocycles constructed from multiple xanthene units. acs.org These molecules possess an intrinsic curvature and a defined cavity that is suitable for encapsulating guest molecules. acs.orgchinesechemsoc.org The synthesis of inherently chiral versions of these macrocycles opens up possibilities for creating highly selective host-guest systems for chiral recognition and sensing. chinesechemsoc.org

The effectiveness of chiral xanthene-based hosts in enantiomeric separation is quantified by chromatographic parameters such as the separation factor (α) and resolution (Rs). The data below illustrates the performance of certain chiral stationary phases derived from xanthones in separating chiral analytes.

| Chiral Host Type | Guest Molecule Type | Chromatographic Mode | Observed Enantioselectivity | Reference |

|---|---|---|---|---|

| Xanthonic Chiral Stationary Phases (XCSPs) | Chiral Derivatives of Xanthones (CDXs) | Normal-phase LC | High specificity for enantiomeric mixtures of CDXs | researchgate.net |

| (S,S)-Whelk-O1 Chiral Stationary Phase | Xanthone derivatives with three chiral moieties | Not Specified | α values up to 4.15; Rs values up to 13.87 | researchgate.net |

| cis-Tetrahydrobenzoxanthene Receptor | Sulfonylamino acids (e.g., Leucine triflate) | Extraction/Complexation | Chiral recognition of up to 18 (ratio of association constants) | researchgate.net |

| Inherently Chiral N,O4-bridged pseudo-belt | Prochiral half-belt precursor | Asymmetric Synthesis | Enantiomeric excess (ee) >99% | chinesechemsoc.org |

Future Directions and Emerging Research Avenues for 9 Phenylxanthen 9 Ol

Exploration of Novel Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies for 9-Phenylxanthen-9-ol and its derivatives is a primary focus of ongoing research. Traditional methods often suffer from drawbacks such as long reaction times and the use of hazardous and expensive catalysts. scielo.org.mx Current efforts are geared towards greener and more sustainable approaches.

Key areas of exploration include:

Green Catalysis: The use of reusable and eco-friendly catalysts, such as template-containing Zn/MCM-41, is being investigated to replace conventional, often toxic, catalysts. scielo.org.mx These mesoporous materials offer high surface area and can be easily separated and reused, aligning with the principles of green chemistry. scielo.org.mx

Alternative Reaction Conditions: Research into solvent-free reactions and the use of alternative energy sources like ultrasound is gaining traction. ijcrt.orgnih.gov Ultrasound-assisted synthesis, for example, can accelerate reaction rates and improve yields. nih.gov

Scalable Synthesis: A convenient single-step Friedel–Crafts reaction has been developed for the scalable synthesis of 2,7-dimethyl-9-phenylxanthen-9-ol (DMPx-OH) analogs. researchgate.net

A notable synthetic route involves the Grignard addition to xanthenone, which yields 9-phenyl-9H-xanthen-9-ol. Another approach is the reaction of o-(trimethylsilyl)aryl triflates with o-hydroxychalcones, which proceeds through a tandem intermolecular nucleophilic attack and subsequent intramolecular Michael addition. nih.gov

Development of Advanced Catalytic Applications

The unique structural features of this compound and its derivatives make them promising candidates for various catalytic applications. The xanthene scaffold's versatility allows for facile functionalization, leading to the development of derivatives with tailored properties.

Future research in this area will likely focus on:

Photoredox Catalysis: Xanthylium salts, derived from xanthene structures, are being explored as catalysts in organic photoredox transformations. nih.gov The photophysical properties of these compounds are crucial for their catalytic activity.

Asymmetric Catalysis: The development of chiral xanthene-based ligands for asymmetric catalysis is an area of growing interest. These catalysts could enable the enantioselective synthesis of valuable chiral molecules.

Heterogeneous Catalysis: The immobilization of xanthene-based catalysts on solid supports, such as mesoporous silica (B1680970) (MCM-41), is a key strategy to enhance their reusability and stability. scielo.org.mx

Redox Mediators: Triarylmethyl cations, including those from the xanthylium family, have shown potential as redox mediators in applications like Li-O2 batteries, enhancing discharge capacities. glusacgroup.com

Investigation of Biological and Medicinal Chemistry Applications

The xanthene core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. scielo.org.mxbohrium.comnih.gov this compound itself is classified as an antioxidant agent and serves as an important intermediate in the synthesis of other potentially therapeutic compounds. ontosight.ai

Future research directions include:

Anticancer Agents: Xanthene derivatives have shown potential as anticancer agents, with some inhibiting the growth of various cancer cell lines. nih.gov Further investigation into the structure-activity relationship (SAR) is crucial for designing more potent and selective anticancer drugs. nih.gov

Neuroprotective Agents: The neuroprotective effects of certain xanthene derivatives have been noted, opening avenues for research into treatments for neurodegenerative diseases like Alzheimer's. nih.govontosight.ai

Antimicrobial and Antiviral Activity: The antibacterial, antifungal, and antiviral properties of xanthene derivatives warrant further exploration, especially in the context of rising antimicrobial resistance. scielo.org.mxnih.gov

Photodynamic Therapy: Xanthenes are utilized as photosensitizers in photodynamic therapy, a treatment modality for cancer and other diseases. nih.gov Research is focused on developing new xanthene-based photosensitizers with improved efficacy and reduced side effects.

| Biological Activity | Target/Application | Reference |

| Antioxidant | Chemical reactions, potential therapeutic use | ontosight.ai |

| Anticancer | Inhibition of tumor cell growth | nih.gov |

| Neuroprotective | Potential treatment for neurodegenerative diseases | nih.govontosight.ai |

| Antimicrobial | Antibacterial and antifungal agents | scielo.org.mxnih.gov |

| Antiviral | Inhibition of viral replication | scielo.org.mx |

| Photodynamic Therapy | Photosensitizers | nih.gov |

Integration into Advanced Materials and Nanotechnology

The unique photophysical properties of xanthene derivatives make them valuable components in the development of advanced materials and nanotechnologies. nih.gov

Emerging research avenues in this domain include:

Fluorescent Probes and Sensors: Xanthene derivatives are known for their fluorescent properties and have been developed as fluorescent probes and electrostatic sensors. nih.gov Future work will likely focus on creating more sensitive and selective probes for various analytes and biological imaging.

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of xanthene derivatives could be harnessed for the development of new materials for OLEDs.

Nanoparticle-Based Systems: The use of nanoparticles, such as Fe3O4, as catalysts in the synthesis of xanthene derivatives is an established green chemistry approach. researchgate.net Future research may explore the incorporation of this compound derivatives into nanoparticle-based drug delivery systems or as functional components in nanomaterials.

Dyes in Laser Technology: Xanthenes have been applied as dyes in laser technologies due to their specific absorption and emission characteristics. scielo.org.mx

Deeper Understanding of Photophysical and Photochemical Processes

A thorough understanding of the photophysical and photochemical behavior of this compound and its derivatives is fundamental to unlocking their full potential in various applications.

Key areas for future investigation are:

Excited-State Dynamics: Studies on the fluorescence quantum yields and lifetimes of 9-arylxanthyl cations have revealed a significant substituent dependence on their photophysical properties. core.ac.ukbgsu.edu Further research is needed to elucidate the mechanisms of excited-state decay, including intersystem crossing and non-radiative processes. bgsu.edu

Photochemical Reactions: this compound can undergo photochemically induced heterolytic carbon-oxygen bond cleavage to generate the 9-phenylxanthyl cation. bgsu.edu This property has implications for its use as a photocleavable protecting group. bgsu.edu The photodegradation of common xanthene dyes has been shown to release carbon monoxide, a finding that needs to be considered in their applications. rsc.orgchemrxiv.org

Solvent Effects: The solvent environment can strongly influence the photochemical pathways of this compound, with polar/hydroxylic solvents promoting the formation of the 9-phenylxanthenium cation. researchgate.net